molecular formula C10H10BrNO2 B12276591 6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12276591
M. Wt: 256.10 g/mol
InChI Key: YJLAKLXGNQIOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom at the 6th position and a methoxy group at the 7th position on the isoquinoline ring, along with a dihydroisoquinolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom at the 6th position of the isoquinoline ring.

    Methoxylation: Introduction of a methoxy group at the 7th position.

    Cyclization: Formation of the dihydroisoquinolinone core through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides, amines, or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving isoquinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinolines.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. Typically, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group.

    7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom.

    6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-one: Contains an additional methoxy group.

Uniqueness

The presence of both bromine and methoxy groups in 6-bromo-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

6-bromo-7-methoxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10BrNO2/c1-14-9-5-7-6(4-8(9)11)2-3-12-10(7)13/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

YJLAKLXGNQIOIE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCNC(=O)C2=C1)Br

Origin of Product

United States

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